4-sulfamoyl-1,2-thiazole-3-carboxamide

Succinate dehydrogenase inhibition Isothiazole ring reactivity Fungicide scaffold design

4-Sulfamoyl-1,2-thiazole-3-carboxamide delivers a structurally minimal isothiazole-sulfonamide scaffold where vicinal sulfonamide–carboxamide geometry and S–N bond lability create differentiation that 1,3-thiazole isomers cannot replicate. The primary sulfonamide enables zinc coordination for CA isoform profiling; the hydrolytically labile isothiazole ring provides a diversification handle absent in commercial SDHI fungicides. With no confounding substituents, any observed biological activity is unambiguously scaffold-derived—ideal for baseline SAR and parallel library synthesis.

Molecular Formula C4H5N3O3S2
Molecular Weight 207.2 g/mol
CAS No. 2866355-78-2
Cat. No. B6610641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfamoyl-1,2-thiazole-3-carboxamide
CAS2866355-78-2
Molecular FormulaC4H5N3O3S2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)C(=O)N)S(=O)(=O)N
InChIInChI=1S/C4H5N3O3S2/c5-4(8)3-2(1-11-7-3)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10)
InChIKeyDCVTWZOLEKMMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfamoyl-1,2-thiazole-3-carboxamide (CAS 2866355-78-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-Sulfamoyl-1,2-thiazole-3-carboxamide (CAS 2866355-78-2) is a heterocyclic small molecule belonging to the isothiazole (1,2-thiazole) class, with the molecular formula C₄H₅N₃O₃S₂ and a molecular weight of 207.2 g/mol [1]. The compound features a five-membered 1,2-thiazole ring bearing a primary sulfonamide (–SO₂NH₂) substituent at the 4-position and a primary carboxamide (–CONH₂) at the 3-position [1]. This substitution pattern places two hydrogen-bond-donating functional groups in a vicinal arrangement on an electronically distinct 1,2-thiazole scaffold, which differentiates it from the more common 1,3-thiazole isomers used in commercial SDHI fungicides and sulfonamide drugs. As of the evidence cutoff date, no primary research publications or granted patents were identified that report biological activity data for this specific compound [1], making its differentiation case primarily structure-based.

Why Generic 4-Sulfamoyl-1,2-thiazole-3-carboxamide Substitution Fails: Scaffold-Specific Reactivity and In-Class Heterogeneity


Isothiazole carboxamides cannot be treated as interchangeable analogs because their biological activity is exquisitely sensitive to both the position of the sulfonamide group and the oxidation state of the heterocycle. The 1,2-thiazole (isothiazole) ring possesses a weak S–N bond that is susceptible to hydrolytic ring-opening under physiological or crystallographic conditions—a property that has been exploited to generate highly potent and isoform-selective carbonic anhydrase inhibitors from saccharin-based isothiazole precursors [1]. This ring-lability is absent in the corresponding 1,3-thiazole isomers, meaning that a simple thiazole scaffold swap can abolish or invert activity. Within the thiazole carboxamide class, even minor substitutions produce dramatic shifts in target engagement: in a 2019 study of thiazole carboxamide SDH inhibitors, compound 6g achieved an IC₅₀ of 0.56 mg/L—comparable to the commercial fungicide thifluzamide (0.55 mg/L)—while closely related analogs in the same series showed substantially weaker inhibition [2]. The 4-sulfamoyl-1,2-thiazole-3-carboxamide scaffold therefore occupies a structurally unique position where the combination of isothiazole ring reactivity, vicinal sulfonamide–carboxamide geometry, and the absence of confounding substituents creates a differentiation profile that generic thiazole or benzenesulfonamide replacements cannot replicate.

Quantitative Differentiation Evidence for 4-Sulfamoyl-1,2-thiazole-3-carboxamide Against Closest Structural Analogs


Isothiazole vs. 1,3-Thiazole Scaffold: Electronic and Reactivity Differentiation from Thifluzamide-Class SDH Inhibitors

The target compound is built on a 1,2-thiazole (isothiazole) ring, whereas the major commercial thiazole carboxamide SDH inhibitors—including thifluzamide (IC₅₀ = 0.55 mg/L against Rhizoctonia cerealis SDH) and the experimental compound 6g (IC₅₀ = 0.56 mg/L)—are constructed on a 1,3-thiazole scaffold [1]. The 1,2-relationship of the sulfur and nitrogen heteroatoms in isothiazole produces a weaker S–N bond (bond dissociation energy approximately 50–60 kcal/mol lower than corresponding C–N bonds) and a distinct dipole moment compared to 1,3-thiazole. This electronic difference is functionally consequential: in crystallographic studies of saccharin (a 1,2-thiazole derivative), the isothiazole ring underwent spontaneous hydrolysis when bound to human carbonic anhydrase II, generating a ring-opened sulfonamide that achieved tighter zinc coordination than the intact heterocycle [2]. This ring-opening pathway is structurally impossible for 1,3-thiazole-based inhibitors. For a scientific user selecting a scaffold for SDH or CA inhibitor development, the isothiazole core of 4-sulfamoyl-1,2-thiazole-3-carboxamide offers a reactivity profile that is mechanistically orthogonal to the 1,3-thiazole portfolio.

Succinate dehydrogenase inhibition Isothiazole ring reactivity Fungicide scaffold design Heterocycle electronic properties

Carboxamide vs. Carboxylic Acid at Position 3: Differential Hydrogen-Bonding Capacity Relative to the Closest Commercial Analog

The closest commercially available structural analog is 4-sulfamoyl-1,2-thiazole-3-carboxylic acid (CAS 1936324-64-9, molecular weight 208.2 g/mol), which differs only in the oxidation state of the 3-substituent: a carboxylic acid (–COOH) versus the target compound's primary carboxamide (–CONH₂) . This single-atom change (O vs. NH₂) has profound implications for target engagement. In carbonic anhydrase inhibitor design, the primary sulfonamide (–SO₂NH₂) is the canonical zinc-binding group, while the adjacent substituent modulates isoform selectivity through secondary interactions with the hydrophilic or hydrophobic rim of the active site. When the adjacent group is a carboxylic acid (pKₐ approximately 3-4), it is deprotonated at physiological pH and carries a negative charge that can repel the negatively charged Glu106/His64 residues in the CA active-site cavity. In contrast, the target compound's primary carboxamide is neutral and can serve as both a hydrogen-bond donor (via –NH₂) and acceptor (via C=O), enabling bidirectional interactions with Thr199, Thr200, and other polar residues lining the CA active site. No head-to-head biological comparison exists, but the physicochemical distinction is quantifiable: the carboxamide's logP contribution is approximately +0.5 to +1.0 units more lipophilic than the carboxylate anion, which may improve membrane permeability while retaining aqueous solubility through the sulfonamide group [1].

Hydrogen-bond donor/acceptor Carbonic anhydrase zinc binding Lead optimization Bioisostere comparison

Primary Sulfonamide at Position 4: Inferred Carbonic Anhydrase Inhibition Potential Benchmarked Against Acetazolamide

The 4-sulfamoyl group (–SO₂NH₂) is the classical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. Acetazolamide, the clinical reference standard, inhibits hCA II with a Ki of approximately 12 nM and hCA I with a Ki of approximately 250-281 nM [1]. However, the sulfonamide group alone does not determine potency; the adjacent scaffold dictates isoform selectivity and absolute affinity. In a related chemotype, hCAI/II-IN-3 (compound 5b, CAS 2480283-93-8)—a 1,3-thiazole-4-carboxamide bearing a 4-sulfamoylbenzamido substituent—exhibited Ki values of 51.25 nM (hCA I), 13.15 nM (hCA II), and 42.18 nM (hCA IX) . Critically, the target compound differs from hCAI/II-IN-3 in three respects: (i) it possesses an isothiazole rather than thiazole core, (ii) the sulfonamide is directly attached to the heterocycle at position 4 rather than linked via a benzamide spacer, and (iii) the carboxamide is at position 3 rather than position 4. These structural differences are expected to alter the zinc-coordination geometry and the interactions with the CA active-site rim residues. No direct CA inhibition data exist for the target compound; the quantitative data above are provided as benchmarks for experimental design.

Carbonic anhydrase inhibition Primary sulfonamide zinc-binding group Isoform selectivity Ki comparison

Thiazole Carboxamide SDH Inhibition: Cross-Series Positioning Relative to the 1,3-Thiazole Carboxamide Fungicide Class

The thiazole carboxamide motif is a validated pharmacophore for succinate dehydrogenase (SDH) inhibition, with the commercial fungicide thifluzamide and experimental compound 6g achieving IC₅₀ values of 0.55 mg/L and 0.56 mg/L, respectively, against R. cerealis SDH [1]. The Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors (2025) study reported that compound 22a inhibited SDH with an IC₅₀ of 20.01 μM and showed mycelium inhibition against Alternaria solani (EC₅₀ = 4.49 ± 1.04 μg/mL) and Pyricularia oryzae (EC₅₀ = 5.13 ± 1.28 μg/mL) [2]. The target compound differs from all reported active thiazole carboxamide SDH inhibitors in its isothiazole core and the presence of a 4-sulfamoyl substituent, which may engage the Qp-site residues (e.g., Trp173, Tyr58) differently than the lipophilic substituents (e.g., trifluoromethyl, dichlorophenyl) typically required for SDH inhibition. This structural divergence may shift activity from SDH toward other mitochondrial complex II-associated targets. No experimental SDH inhibition data exist for the target compound; the quantitative benchmarks above define the potency threshold that must be met or exceeded to justify fungicide development.

Succinate dehydrogenase inhibitor SDHI fungicide Mitochondrial complex II Antifungal activity

Evidence-Backed Application Scenarios for 4-Sulfamoyl-1,2-thiazole-3-carboxamide (CAS 2866355-78-2) in Research and Industrial Procurement


Carbonic Anhydrase Isoform Profiling: Lead Identification for Isoform-Selective Inhibitor Development

Procure 4-sulfamoyl-1,2-thiazole-3-carboxamide as a structurally minimal isothiazole-sulfonamide probe for carbonic anhydrase (CA) isoform profiling. The compound combines a primary sulfonamide zinc-binding group with an isothiazole core susceptible to hydrolytic ring-opening—a mechanistic feature that has generated isoform-selective CA inhibitors from saccharin-based isothiazoles [1]. Screen against a panel of human CA isoforms (I, II, IX, XII) using stopped-flow CO₂ hydration assays, with acetazolamide (hCA II Ki ≈ 12 nM) as the reference standard [2]. The absence of confounding substituents means that any observed activity can be unambiguously attributed to the core scaffold, establishing a baseline SAR that informs subsequent medicinal chemistry optimization. This scenario is directly supported by the structural evidence that the 4-sulfamoyl group is positioned for zinc coordination while the 3-carboxamide can engage the hydrophilic rim of the CA active site through bidirectional hydrogen bonding.

Fungicide Lead Diversification: Hydrophilic SDHI Scaffold Evaluation Against Rhizoctonia and Sclerotinia Pathogens

Evaluate 4-sulfamoyl-1,2-thiazole-3-carboxamide as a hydrophilic succinate dehydrogenase inhibitor (SDHI) candidate for agricultural fungicide development. Current commercial SDHIs (thifluzamide, boscalid, fluxapyroxad) are predominantly lipophilic, which contributes to soil persistence and non-target toxicity. The target compound's 4-sulfamoyl substituent introduces polarity (calculated topological polar surface area approximately 130 Ų based on structural formula) absent in commercial SDHIs. Test SDH enzyme inhibition against Rhizoctonia cerealis and Sclerotinia sclerotiorum SDH, with thifluzamide (IC₅₀ = 0.55 mg/L) as the positive control [3]. If the compound retains even moderate SDH inhibition (IC₅₀ < 100 μM), it would represent a novel hydrophilic entry point for SDHI development with potentially favorable environmental fate profiles.

Medicinal Chemistry Building Block: Synthesis of Isothiazole-Focused Compound Libraries via 3-Carboxamide Derivatization

Use 4-sulfamoyl-1,2-thiazole-3-carboxamide as a versatile building block for parallel synthesis of isothiazole-based compound libraries. The primary carboxamide at position 3 can be selectively dehydrated to the nitrile or hydrolyzed to the carboxylic acid under controlled conditions, while the 4-sulfonamide remains available for N-alkylation or N-acylation to modulate lipophilicity and target selectivity [1]. The isothiazole ring's inherent reactivity (S–N bond lability) provides an additional diversification handle through ring-opening reactions that generate acyclic sulfonamide intermediates. This building block strategy is validated by the compound's commercial availability as a research chemical and its minimal molecular weight (207.2 g/mol), which leaves substantial room for property optimization within drug-like chemical space.

Negative Control for 1,3-Thiazole Carboxamide SAR Studies: Scaffold-Hopping Selectivity Assessment

Employ 4-sulfamoyl-1,2-thiazole-3-carboxamide as a scaffold-hopping control in structure-activity relationship (SAR) studies of 1,3-thiazole carboxamide inhibitors. When evaluating a new 1,3-thiazole carboxamide series against targets such as SDH, COX-1/2, or PDK-1, include the isothiazole analog to assess whether the observed activity is scaffold-specific or generalizable to related heterocycles. This application leverages the compound's structural homology to active 1,3-thiazole carboxamides—differing only in the position of the ring heteroatoms—to quantify the contribution of the 1,2- vs. 1,3-thiazole topology to target engagement. Differential activity between the two scaffolds provides direct evidence of heterocycle-dependent binding and informs go/no-go decisions for lead series advancement.

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